molecular formula C20H23NO5 B2636642 4-(3,4-Dimethoxyanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one CAS No. 339017-45-7

4-(3,4-Dimethoxyanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one

Cat. No.: B2636642
CAS No.: 339017-45-7
M. Wt: 357.406
InChI Key: PFDCHQMKDPEYAH-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethoxyanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one is an organic compound characterized by its unique structure, which includes two methoxy-substituted phenyl groups and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one typically involves the reaction of 3,4-dimethoxyaniline with 3,4-dimethoxybenzaldehyde under specific conditions. A common method includes:

    Condensation Reaction: The initial step involves a condensation reaction between 3,4-dimethoxyaniline and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Catalysis: The reaction is often catalyzed by an acid catalyst like hydrochloric acid or sulfuric acid to facilitate the formation of the butenone structure.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the butenone moiety to a corresponding alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts such as hydrochloric acid, sulfuric acid.

Major Products Formed

    Oxidation Products: Quinone derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

4-(3,4-Dimethoxyanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is used in the development of organic electronic materials due to its unique electronic properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, providing insights into its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 4-(3,4-Dimethoxyanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxyanilino)-3-(3,4-dimethoxyphenyl)-2-butanone: Similar structure but with a butanone moiety.

    4-(3,4-Dimethoxyanilino)-3-(3,4-dimethoxyphenyl)-3-penten-2-one: Similar structure but with a pentenone moiety.

Uniqueness

4-(3,4-Dimethoxyanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one is unique due to its specific butenone structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

(Z)-4-(3,4-dimethoxyanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-13(22)16(14-6-8-17(23-2)19(10-14)25-4)12-21-15-7-9-18(24-3)20(11-15)26-5/h6-12,21H,1-5H3/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDCHQMKDPEYAH-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC(=C(C=C1)OC)OC)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\NC1=CC(=C(C=C1)OC)OC)/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.